4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Overview
Description
4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound with the molecular formula C20H24N2O4S It is characterized by the presence of a methoxy group, a piperidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methoxybenzamide: The sulfonylated piperidine intermediate is then coupled with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group is known to enhance binding affinity to certain biological targets, while the methoxybenzamide moiety can modulate the compound’s pharmacokinetic properties . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- 4-Methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]propionamide
- 4-Methoxy-N-[4-(piperidine-1-sulfonyl)phenyl]butyramide
Uniqueness
4-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the piperidine sulfonyl group provides strong binding interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-15(6-10-17)19(22)20-16-7-11-18(12-8-16)26(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIINOBFYUEJGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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